(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine
Description
Significance of Secondary Amine Scaffolds in Organic Synthesis
Secondary amine scaffolds are cornerstones in the field of organic and medicinal chemistry. enamine.netresearchgate.net Their importance lies in their function as crucial reagents for the formation of carbon-nitrogen bonds, a fundamental transformation in the synthesis of a vast array of organic molecules. enamine.net These scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and natural products, often forming the core of the molecular structure. amerigoscientific.com
In synthetic chemistry, secondary amines are utilized as versatile intermediates and building blocks for constructing more complex molecular frameworks. enamine.net Traditional methods for their synthesis, such as the N-monoalkylation of primary amines or the reductive amination of carbonyl compounds, are well-established, though contemporary research continues to seek more robust and selective methodologies. researchgate.net The reactivity of the nitrogen atom in a secondary amine allows it to participate in a wide range of reactions, including amide couplings, arylations, and alkylations, making these scaffolds indispensable for generating libraries of compounds for drug discovery and materials science. enamine.net
Overview of Benzylamine (B48309) and Dimethoxybenzyl Moieties in Advanced Chemical Systems
The benzylamine moiety is a widely used precursor in organic chemistry. wikipedia.orgchemicalbook.com It serves as a versatile nucleophile and an intermediate in the synthesis of numerous products, including dyes, polymers, and a wide range of pharmaceuticals. sinocurechem.comchemicalbook.com A critical application of the benzyl (B1604629) group in synthesis is its use as a "masked" form of ammonia (B1221849) or as a protecting group for amines; the benzyl group can be readily removed via hydrogenolysis after serving its synthetic purpose. wikipedia.org The inclusion of a fluorine atom on the benzyl ring, as seen in the 4-fluorobenzyl portion, is a common strategy in medicinal chemistry. Fluorination can alter the electronic properties of the molecule and is often used to create important building blocks for 18F-labeled compounds used in Positron Emission Tomography (PET). sigmaaldrich.comchemicalbook.com
The dimethoxybenzyl (DMB) group, particularly the 3,4-dimethoxy substitution pattern, is also a significant functional unit in organic synthesis. It is frequently employed as a protecting group for alcohols, amines, and other functional groups. chem-station.comclockss.org The two electron-donating methoxy (B1213986) groups make the DMB group more susceptible to cleavage under milder oxidative or acidic conditions compared to an unsubstituted benzyl group. chem-station.com Specifically, the 3,4-DMB group has been identified as an optimal protective group for certain nitrogen-containing structures, such as γ-lactams, due to its stability under various reaction conditions and its selective deprotection under mild conditions using specific reagents. clockss.org
Research Trajectories for Novel Amine Derivatives in Contemporary Chemistry
The field of contemporary chemistry is characterized by a continuous drive to develop novel amine derivatives with enhanced properties and new applications. datainsightsmarket.com A significant research trajectory involves the design and synthesis of complex amine-based molecules for use as potential therapeutics, catalysts, and advanced materials. numberanalytics.com Scientists are exploring innovative synthetic methods, including the use of biocatalysis and flow chemistry, to produce these molecules more efficiently and sustainably. numberanalytics.com
A prominent trend is the increasing focus on green chemistry principles, which includes the synthesis of amines from renewable, biomass-based sources to reduce reliance on fossil fuels and minimize environmental impact. mdpi.comresearcher.life Furthermore, research is actively directed towards creating amine derivatives with tailored functionalities. For instance, the modification of natural products with amine groups has been shown to yield compounds with potent insecticidal activities, offering a path to greener pesticides. acs.org The synthesis of new heterocyclic compounds built upon amine scaffolds continues to be a promising avenue for discovering agents with antiproliferative properties for cancer research. nih.gov These research efforts collectively aim to expand the chemical space and practical utility of amine derivatives in science and industry. datainsightsmarket.com
Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12/h3-9,18H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYUQSLIZBQBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353363 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346694-18-6 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Dimethoxybenzyl 4 Fluorobenzyl Amine
Reductive Amination Strategies for Secondary Amine Formation
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency in forming carbon-nitrogen bonds. This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the target amine. For the synthesis of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine, this can be envisioned through two primary pathways: the reaction of 3,4-dimethoxybenzaldehyde (B141060) with 4-fluorobenzylamine (B26447), or the reaction of 4-fluorobenzaldehyde (B137897) with 3,4-dimethoxybenzylamine (B142225), followed by reduction.
Catalyst-Free Reductive Amination Approaches for Aromatic Aldehydes and Amines
Catalyst-free reductive amination methods offer a direct and often milder route to secondary amines, avoiding the use of transition metals. These approaches rely on specialized hydride-donating reagents that selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.
One of the most effective reagents for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edu This reagent is particularly mild and tolerant of a wide array of functional groups, making it suitable for complex molecule synthesis. harvard.edu The reaction proceeds by the initial formation of an iminium ion from the condensation of the aldehyde and amine. The NaBH(OAc)₃ then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final secondary amine. harvard.edu Acetic acid is sometimes employed as a catalyst to facilitate imine formation. harvard.edu
Another common reagent is sodium borohydride (B1222165) (NaBH₄). While a powerful reducing agent, its reactivity can be modulated by the choice of solvent and additives. redalyc.orgorientjchem.org For instance, systems like NaBH₄ in conjunction with cation exchange resins (DOWEX®50WX8) or sodium dihydrogen phosphate (B84403) (NaH₂PO₄·H₂O) have been shown to effectively promote the reductive amination of aldehydes with anilines and other amines. redalyc.orgorientjchem.org These methods provide high yields and straightforward work-up procedures, making them valuable additions to synthetic protocols. redalyc.org
The table below outlines potential catalyst-free systems applicable to the synthesis of this compound.
| Reagent System | Reactant 1 | Reactant 2 | General Conditions |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 3,4-Dimethoxybenzaldehyde | 4-Fluorobenzylamine | Dichloroethane (DCE) or Tetrahydrofuran (THF), often with acetic acid harvard.edu |
| Sodium Borohydride (NaBH₄) / DOWEX® Resin | 4-Fluorobenzaldehyde | 3,4-Dimethoxybenzylamine | Tetrahydrofuran (THF), Room Temperature redalyc.org |
| Sodium Borohydride (NaBH₄) / NaH₂PO₄·H₂O | 3,4-Dimethoxybenzaldehyde | 4-Fluorobenzylamine | Tetrahydrofuran (THF), Reflux orientjchem.org |
Transition Metal-Catalyzed Reductive Amination Protocols
Transition metal catalysts provide powerful and alternative pathways for the synthesis of secondary amines, often operating through distinct mechanistic routes compared to traditional methods.
A sophisticated strategy for forming unsymmetrical secondary amines is the ruthenium-catalyzed deaminative coupling of two different primary amines. marquette.eduacs.org This method is highly atom-economical, producing ammonia (B1221849) as the sole byproduct. ias.ac.inorganic-chemistry.org The reaction involves the coupling of, for example, 3,4-dimethoxybenzylamine and 4-fluorobenzylamine, to form the desired this compound.
Catalytic systems generated from ruthenium-hydride complexes, such as those combined with catechol ligands, have proven highly effective and chemoselective for this transformation. marquette.eduacs.orgorganic-chemistry.org The proposed mechanism involves N-H activation of the primary amines, formation of an imine intermediate via β-hydride elimination, and subsequent nucleophilic attack by the second amine. ias.ac.in This catalytic approach avoids the use of reactive reagents and offers a simple, chemoselective synthesis of the secondary amine product. acs.org
Studies constructing Hammett plots by measuring the reaction rates of anilines with various para-substituted benzylamines (including 4-fluorobenzylamine) have been used to probe the electronic effects of the substrates, supporting the proposed mechanistic pathways. marquette.eduacs.org
| Catalyst System | Reactant 1 | Reactant 2 | Key Features |
| Tetranuclear Ru-H complex / Catechol ligand | 3,4-Dimethoxybenzylamine | 4-Fluorobenzylamine | High chemoselectivity for unsymmetric amines; ammonia is the only byproduct. acs.orgorganic-chemistry.org |
| [{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)] | 3,4-Dimethoxybenzylamine | 4-Fluorobenzylamine | Does not require any additives or base; proceeds via N-H activation. ias.ac.in |
| [Ru(H)(Cl)(CO)(PCy₃)₂] | 3,4-Dimethoxybenzylamine | 4-Fluorobenzylamine | Enables highly selective redistribution of primary amines to secondary amines. rsc.org |
Palladium catalysts are widely used for C-N bond formation, including in reductive amination protocols. A common and effective method involves the use of palladium on carbon (Pd/C) with hydrogen gas (H₂). youtube.com In this approach, 3,4-dimethoxybenzaldehyde and 4-fluorobenzylamine would first condense to form the corresponding imine, which is then immediately hydrogenated over the palladium catalyst to yield the secondary amine.
This one-pot method is frequently utilized in both academic and industrial settings due to its efficiency and the relatively low cost of the catalyst. youtube.com The reaction conditions are generally mild, and the process is highly effective for a broad range of substrates. organic-chemistry.org Alternative hydrogen sources, such as triethylsilane, can also be used with palladium catalysts to achieve the reduction under slightly different conditions. organic-chemistry.org
| Catalyst System | Reactant 1 | Reactant 2 | Reductant |
| Palladium on Carbon (Pd/C) | 3,4-Dimethoxybenzaldehyde | 4-Fluorobenzylamine | Hydrogen (H₂) youtube.com |
| Palladium on Carbon (Pd/C) | 4-Fluorobenzaldehyde | 3,4-Dimethoxybenzylamine | Triethylsilane (Et₃SiH) organic-chemistry.org |
N-Alkylation Approaches for Secondary Amine Synthesis
N-alkylation is a fundamental and direct method for the synthesis of amines, involving the formation of a C-N bond through the reaction of an amine with an alkylating agent.
SN2 Alkylation of Amine Precursors
The synthesis of this compound can be readily achieved through a bimolecular nucleophilic substitution (SN2) reaction. This classic transformation involves the nucleophilic attack of a primary amine on an electrophilic carbon atom bearing a suitable leaving group, such as a halide.
There are two equivalent pathways for this synthesis:
Pathway A: 3,4-Dimethoxybenzylamine acts as the nucleophile, reacting with an electrophile like 4-fluorobenzyl bromide or 4-fluorobenzyl chloride.
Pathway B: 4-Fluorobenzylamine serves as the nucleophile, reacting with an electrophile such as 3,4-dimethoxybenzyl chloride or 3,4-dimethoxybenzyl bromide.
A documented synthesis utilizes Pathway A, where 3,4-dimethoxybenzylamine is reacted with 4-fluorobenzyl bromide in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. evitachem.com The base is crucial for deprotonating the amine nitrogen after the initial alkylation, neutralizing the resulting ammonium (B1175870) salt and regenerating the neutral secondary amine product. A significant challenge in SN2 alkylation of primary amines is the potential for overalkylation, where the desired secondary amine product reacts further with the alkyl halide to form an undesired tertiary amine. ub.edu Careful control of stoichiometry and reaction conditions is necessary to minimize this side reaction.
| Nucleophile | Electrophile | Base | Solvent |
| 3,4-Dimethoxybenzylamine | 4-Fluorobenzyl bromide | Sodium Hydroxide | Dichloromethane evitachem.com |
| 4-Fluorobenzylamine | 3,4-Dimethoxybenzyl chloride | Potassium Carbonate | Acetonitrile |
Ligand-Promoted N-Alkylation Techniques
The direct N-alkylation of a primary amine with a benzyl (B1604629) halide is a fundamental method for synthesizing secondary amines. To enhance the efficiency and selectivity of this transformation, ligand-promoted catalysis has emerged as a powerful strategy. These ligands coordinate to a metal center, modulating its reactivity and facilitating the C-N bond formation.
For the synthesis of this compound, this could involve the reaction of 3,4-dimethoxybenzylamine with 4-fluorobenzyl bromide. The use of a suitable ligand in conjunction with a metal catalyst, such as copper or palladium, can accelerate the reaction and minimize side products. For instance, N,N,O-donating ligands have been shown to form air and moisture-stable metal complexes that can catalyze N-arylation reactions. researchgate.net While this specific example pertains to N-arylation, the principle of ligand-assisted catalysis is broadly applicable to N-alkylation.
Table 1: Examples of Ligand Types in N-Alkylation Reactions
| Ligand Class | Metal Catalyst | Key Features |
| 2-pyridone ligands | Palladium | Enables meta-C-H functionalization of benzylamines. nih.gov |
| Pincer ligands (PNP) | Manganese | Allows for selective N-alkylation of amines with alcohols. nih.gov |
| Picolinamide derivatives | Rhodium | Acts as a directing group for C-H alkylation of benzylamines. nih.gov |
Research has demonstrated that the choice of ligand is critical. For example, in the palladium-catalyzed meta-C-H functionalization of benzylamines, 2-pyridone ligands were found to be effective. nih.gov Similarly, manganese pincer complexes have been successfully employed for the selective N-alkylation of anilines with benzyl alcohols, showcasing the potential for non-precious metal catalysts in these transformations. nih.gov
Utilization of Benzyl Alcohols as Alkylating Agents
A greener alternative to using benzyl halides as alkylating agents is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols. nih.gov This approach is highly atom-economical, with water being the only byproduct. organic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 3,4-dimethoxybenzylamine with 4-fluorobenzyl alcohol, or alternatively, 4-fluorobenzylamine with 3,4-dimethoxybenzyl alcohol.
This process typically involves a metal catalyst that first dehydrogenates the alcohol to an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" in the initial step. Various catalytic systems, including those based on ruthenium, iridium, nickel, and manganese, have been developed for this purpose. nih.govorganic-chemistry.orgorganic-chemistry.org For instance, a ruthenium complex with a bidentate phosphine (B1218219) ligand has been shown to convert primary amines into secondary amines using alcohols. organic-chemistry.org Nickel catalysts have also proven effective for the N-alkylation of amines with alcohols. organic-chemistry.orgacs.org
Table 2: Catalytic Systems for N-Alkylation with Alcohols
| Catalyst System | Alcohol Substrate | Amine Substrate | Key Advantage |
| [Ru(p-cymene)Cl₂]₂ with dppf or DPEphos | Various alcohols | Primary and secondary amines | High conversion and selectivity. organic-chemistry.org |
| Nickel nanoparticles | Benzyl alcohols | Primary amines | Additive-free conditions. organic-chemistry.org |
| Defined PNP manganese pincer complexes | Benzyl and aliphatic alcohols | Substituted anilines | Use of an earth-abundant, non-noble metal. nih.gov |
Green Chemistry and Sustainable Synthesis Routes for Amine Compoundsrsc.orgrsc.orgbenthamscience.com
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for amines. rsc.orgrsc.org This involves the use of renewable resources, atom-economical reactions, and the reduction of hazardous waste. rsc.orgrsc.org
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for amine synthesis, contributing to green chemistry. wikipedia.org Chiral secondary amines, such as proline and its derivatives, are prominent organocatalysts that can facilitate asymmetric reactions. rsc.org They typically operate through the formation of enamine or iminium ion intermediates. wikipedia.orgrsc.org For the synthesis of secondary amines, organocatalysts can be employed in reductive amination cascades. For example, an aldehyde can be condensed with a primary amine in the presence of an organocatalyst and a suitable reducing agent. A biomimetic aerobic oxidation of primary benzylic amines using a quinone catalyst has also been reported, leading to the formation of secondary imines which can then be reduced. acs.org
Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov The formation of C-N bonds is a critical process in biochemistry, and various enzymes have been harnessed for synthetic purposes. nih.govnih.gov Heme-dependent enzymes, for instance, have shown potential in catalyzing C-N bond formation through the generation of active iron porphyrin nitrene species. researchgate.net
Enzymatic approaches can be broadly categorized:
Polar Nucleophilic Mechanisms: These include reactions like transamination and reductive amination. researchgate.net
Organometallic Mechanisms: Some metalloenzymes can catalyze reactions like alkene aziridination and C-H insertion. researchgate.net
While direct enzymatic synthesis of this compound has not been specifically detailed, the existing enzymatic toolbox for C-N bond formation suggests its feasibility. nih.govnih.gov
Novel Methodologies for Carbon-Nitrogen Bond Formation in Secondary Amine Systemsrsc.orgwikipedia.orgrsc.org
Research continues to uncover novel ways to construct C-N bonds, moving beyond traditional methods.
In a departure from the more common nucleophilic amination (where the amine is the nucleophile), electrophilic amination involves the reaction of a carbon nucleophile with an electrophilic nitrogen source. wikipedia.org This "umpolung" or reverse polarity strategy is a powerful tool for forming C-N bonds. nih.gov
The electrophilic aminating agents typically feature a nitrogen atom attached to an electron-withdrawing group, making it susceptible to nucleophilic attack. wikipedia.orgnih.gov Examples of such reagents include chloramines, hydroxylamine (B1172632) derivatives, and oxaziridines. wikipedia.orgnih.gov The reaction proceeds via the formation of a carbon-nitrogen bond through the interaction of a carbanion with the electrophilic nitrogen. wikipedia.org While this method is well-established for certain substrates, its application to the direct synthesis of secondary benzylamines like this compound would require the generation of a suitable carbanionic precursor of either the 3,4-dimethoxybenzyl or 4-fluorobenzyl moiety.
C-H Amination Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional multi-step sequences that often require pre-functionalized starting materials. C-H amination, the direct conversion of a C-H bond to a C-N bond, has emerged as a powerful strategy for streamlining the synthesis of amines, which are crucial components in pharmaceuticals and functional materials. nih.govacs.org This approach is particularly relevant for the synthesis of unsymmetrical secondary amines like this compound, as it could potentially unite the two distinct aromatic precursors in a single, convergent step.
The synthesis via intermolecular C-H amination would theoretically involve the reaction of a toluene (B28343) derivative with an appropriate nitrogen source. For the target compound, this could entail the amination of 3,4-dimethoxytoluene (B46254) at its benzylic position using a 4-fluorobenzyl-derived aminating agent, or conversely, the amination of 4-fluorotoluene (B1294773) with a 3,4-dimethoxybenzyl-derived nitrogen source. Key to the success of these transformations is the use of transition metal catalysts capable of activating the otherwise inert C(sp³)–H bonds of the benzylic methyl group. nih.govwordpress.com
Rhodium-Catalyzed C-H Amination
Dirhodium(II) complexes are among the most versatile and efficient catalysts for C-H amination reactions. researchgate.netacs.org Specifically, dirhodium carboxylate catalysts, such as Rh₂(OAc)₄ and the highly effective Rh₂(esp)₂, have demonstrated remarkable performance in promoting the oxidation of aliphatic C-H centers. nih.gov The reaction typically proceeds through a proposed rhodium-nitrene intermediate, which then undergoes a C-H insertion step.
For the synthesis of this compound, a plausible strategy involves the reaction of 3,4-dimethoxytoluene with a nitrogen source derived from 4-fluorobenzylamine. A variety of aminating agents can be employed, including sulfamate (B1201201) esters, sulfonylaminocarbamates, and hydroxylamines, often in conjunction with an external oxidant like a hypervalent iodine reagent (e.g., PhI(OAc)₂). nih.govnih.govrice.edu Benzylic hydrocarbons are generally excellent substrates for these reactions, displaying high reactivity and selectivity for the benzylic C-H bond. nih.gov
The choice of catalyst and ligands is crucial for achieving high yields and selectivity. The strapped carboxylate dirhodium catalyst, Rh₂(esp)₂, is noted for its superior performance compared to other tetracarboxylate systems in promoting C-H amination with various nitrogen sources. nih.gov
| Catalyst System | Aminating Agent Type | Typical Oxidant | Key Features |
| Rh₂(esp)₂ | Sulfamate Esters | PhI(O₂CtBu)₂ | High efficiency and versatility; promotes amination of benzylic C-H bonds. nih.gov |
| Rh₂(OAc)₄ | N-Sulfonyloxycarbamates | (Internal) | Effective for intramolecular aminations, forming oxazolidinones. rsc.org |
| Ru(II)-pybox | Sulfamate Esters | Not specified | Enables asymmetric C-H amination, offering enantioselectivity. wordpress.comacs.org |
Iron-Catalyzed C-H Amination
As a more sustainable and economical alternative to precious metals like rhodium, iron-based catalysts have gained significant attention for C-H amination. acs.org Iron catalysts, such as those employing phthalocyanine (B1677752) or dipyrrinato ligands, can effectively promote both intra- and intermolecular C-H aminations. nih.govwordpress.com These systems offer a greener approach due to iron's low cost, low toxicity, and natural abundance. wordpress.com
The mechanism for iron-catalyzed C-H amination is often proposed to involve a high-valent iron-nitrene/imido intermediate that facilitates the C-N bond formation. rsc.org Research has shown that iron catalysts can exhibit high selectivity, for instance, favoring allylic amination over aziridination in olefinic substrates, a selectivity that can surpass that of traditional rhodium catalysts. wordpress.com For the synthesis of the target molecule, an iron(II) sulfate (B86663) or an iron complex with a β-diketiminate ligand could be employed to catalyze the reaction between one of the toluene precursors and an azide (B81097) or hydroxylamine-derived aminating agent. acs.orgnih.gov
| Catalyst System | Aminating Agent Type | Key Features |
| Fe(phthalocyanine) | Sulfamate Esters | High selectivity for allylic/benzylic amination over aziridination; greener alternative to Rh. wordpress.com |
| Fe(dipyrrinato) | Organic Azides | Leverages reactivity of iron-borne metal-ligand multiple bonds; effective for N-heterocycle synthesis. nih.gov |
| FeCl₂ / β-diketiminate ligand | Aliphatic Azides | Simple catalytic system for intramolecular C(sp³)-H amination to form imidazolinones. nih.gov |
| FeSO₄ | Hydroxylamine derivatives | Operationally simple system for direct amination of arenes to primary anilines. acs.org |
The development of C-H amination strategies provides a forward-thinking and powerful platform for the synthesis of complex amines. While direct experimental data for the synthesis of this compound via this method is not yet prevalent in the literature, the extensive research on rhodium and iron-catalyzed amination of benzylic C-H bonds provides a strong foundation for its successful application. acs.orgnih.govwordpress.com Future research will likely focus on optimizing reaction conditions, expanding the substrate scope, and developing even more selective and sustainable catalyst systems for such transformations.
Spectroscopic and Structural Elucidation of 3,4 Dimethoxybenzyl 4 Fluorobenzyl Amine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra for (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine are based on the distinct electronic environments of its constituent aromatic rings and connecting methylene groups.
The ¹H NMR spectrum is expected to show signals corresponding to each unique proton in the molecule. The dimethoxybenzyl moiety contains three aromatic protons, two methoxy (B1213986) groups, and a benzylic methylene group. The fluorobenzyl moiety has four aromatic protons and a second benzylic methylene group. The secondary amine proton (N-H) signal is also anticipated, though its chemical shift can be variable and the peak may be broad.
The aromatic protons on the 1,2,4-trisubstituted dimethoxybenzyl ring are expected to appear as distinct signals, likely a doublet, a singlet-like signal (or a narrow doublet), and a doublet of doublets. The protons on the 4-fluorobenzyl ring, due to symmetry and fluorine coupling, would likely appear as two overlapping triplets or two doublets of doublets. The two benzylic methylene groups (CH₂) adjacent to the nitrogen atom would appear as singlets, slightly shifted from one another due to their different electronic environments. The two methoxy (OCH₃) groups on the dimethoxybenzyl ring are expected to appear as sharp singlets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent at 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Fluorobenzyl) | 7.25 - 7.35 | Doublet of Doublets | 2H |
| Aromatic (Fluorobenzyl) | 6.95 - 7.05 | Triplet (or dd) | 2H |
| Aromatic (Dimethoxybenzyl) | 6.80 - 6.90 | Multiplet | 3H |
| Methylene (CH₂-N) | ~3.75 | Singlet | 2H |
| Methylene (CH₂-N) | ~3.70 | Singlet | 2H |
| Methoxy (OCH₃) | ~3.88 | Singlet | 3H |
| Methoxy (OCH₃) | ~3.86 | Singlet | 3H |
| Amine (N-H) | 1.50 - 2.50 (variable) | Broad Singlet | 1H |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes aromatic carbons, benzylic methylene carbons, and methoxy carbons. The carbon attached to the fluorine atom in the fluorobenzyl ring is expected to show a large coupling constant (¹JC-F), resulting in a doublet, which is a key diagnostic feature. The other carbons in the fluorobenzyl ring will also exhibit smaller C-F couplings. The carbons of the dimethoxybenzyl ring will show distinct signals influenced by the electron-donating methoxy groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent at 101 MHz)
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-F | 160.0 - 163.0 (d, ¹JC-F ≈ 245 Hz) |
| Aromatic C-O | 148.0 - 150.0 |
| Aromatic C (Quaternary) | 135.0 - 140.0 |
| Aromatic C (Quaternary) | 131.0 - 133.0 |
| Aromatic C-H | 129.0 - 130.0 (d, ³JC-F ≈ 8 Hz) |
| Aromatic C-H | 115.0 - 116.0 (d, ²JC-F ≈ 21 Hz) |
| Aromatic C-H | 111.0 - 113.0 |
| Aromatic C-H | 119.0 - 121.0 |
| Methoxy (OCH₃) | 55.5 - 56.5 |
| Methylene (CH₂) | 52.0 - 54.0 |
To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. It would confirm the coupling between the aromatic protons on each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methylene and methoxy groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Key correlations would be expected from the methylene protons to the quaternary and protonated carbons of the aromatic rings, confirming the benzyl-amine-benzyl connectivity. For example, the protons of the 4-fluorobenzyl CH₂ group would show correlations to the carbons of the 3,4-dimethoxybenzyl ring, and vice versa, through the nitrogen atom.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. As a secondary amine, a key feature would be a single, weak to medium N-H stretching absorption.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Amine) | 3300 - 3350 | Weak - Medium | Stretch |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretch |
| C-H (Aliphatic CH₂ & CH₃) | 2830 - 2960 | Medium | Stretch |
| C=C (Aromatic) | 1500 - 1610 | Medium - Strong | Stretch |
| C-N (Aliphatic Amine) | 1180 - 1250 | Medium | Stretch |
| C-O (Aryl Ether) | 1230 - 1270 (asymmetric) | Strong | Stretch |
| C-O (Aryl Ether) | 1020 - 1040 (symmetric) | Strong | Stretch |
| C-F (Aryl Fluoride) | 1100 - 1250 | Strong | Stretch |
The spectrum would be characterized by the N-H stretch, multiple C-H stretching bands for both aromatic and aliphatic protons, and a complex fingerprint region below 1500 cm⁻¹ containing the strong C-O and C-F stretching vibrations, as well as various bending modes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (C₁₆H₁₈FNO₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 275.1321 g/mol .
The most common fragmentation pathway for benzylamines is benzylic cleavage (alpha-cleavage) at the C-C bond next to the nitrogen atom. This would lead to two primary fragment ions:
A 3,4-dimethoxybenzyl fragment (m/z 151): Resulting from the loss of the 4-fluorobenzyl radical.
A 4-fluorobenzyl fragment (m/z 109): Resulting from the loss of the 3,4-dimethoxybenzyl radical.
These two fragments are expected to be prominent peaks in the mass spectrum, providing strong evidence for the compound's structure.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z (mass-to-charge ratio) | Identity |
| 275.13 | [M]⁺ Molecular Ion |
| 151.07 | [C₉H₁₁O₂]⁺ (3,4-dimethoxybenzyl cation) |
| 109.04 | [C₇H₆F]⁺ (4-fluorobenzyl cation) |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique elucidates the precise three-dimensional arrangement of atoms in the solid state.
An X-ray crystallographic study would yield:
Unambiguous confirmation of connectivity: Verifying the bonding arrangement of all atoms.
Precise bond lengths and angles: Providing detailed geometric parameters.
Molecular conformation: Revealing the spatial orientation of the two benzyl (B1604629) groups relative to each other.
Intermolecular interactions: Identifying any hydrogen bonding (e.g., involving the N-H group) or other non-covalent interactions that dictate the crystal packing.
Currently, there is no publicly available crystal structure for this compound in crystallographic databases. Obtaining such a structure would be the ultimate step in its complete structural elucidation.
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Assignment
The enantiomeric excess (ee) of a sample, which is a measure of the purity of a specific enantiomer, can be determined by chiroptical methods. nih.gov Similarly, the absolute configuration of a chiral center, which describes the spatial arrangement of the atoms, can often be assigned by comparing experimental chiroptical spectra with theoretical calculations or with the spectra of compounds with known configurations. doi.orgmtoz-biolabs.com
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com This technique is particularly useful for determining the absolute configuration of chiral amines after derivatization with a suitable chromophore. For instance, a common method involves the derivatization of a primary amine to introduce a chromophore that allows for the application of the exciton chirality method.
In a representative study on a similar compound, α-methylbenzylamine, the enantiomeric excess was determined by converting the amine into a diamine, which then formed a complex with a chiral Cu(I) host. This complex exhibits a distinctive signal in the CD spectrum, the intensity of which is proportional to the enantiomeric excess. utexas.edu
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is an extension of CD spectroscopy into the infrared region, where the transitions correspond to molecular vibrations. wikipedia.org A significant advantage of VCD is that it can be used to determine the absolute configuration of chiral molecules without the need for derivatization, as most molecules have infrared absorptions. spectroscopyeurope.com The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by ab initio quantum mechanical calculations for a known configuration. spectroscopyeurope.comnih.gov
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgkud.ac.in The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule by observing the "Cotton effect," which is the characteristic change in optical rotation in the vicinity of an absorption band. kud.ac.in For chiral amines, ORD studies have been conducted on their N-salicylidene derivatives to establish their absolute configurations. acs.org
Illustrative Data for a Chiral Benzylamine (B48309)
While specific data for this compound is unavailable, the following table provides representative data from a study on the determination of enantiomeric excess for α-methylbenzylamine using a CD-based method. This illustrates the type of data obtained from chiroptical spectroscopy.
| Sample | Known ee (%) | Measured CD Signal (mdeg) |
|---|---|---|
| (R)-α-methylbenzylamine | 100 | 15.2 |
| (S)-α-methylbenzylamine | -100 | -14.9 |
| Racemic α-methylbenzylamine | 0 | 0.1 |
| Mixture 1 | 50 | 7.5 |
| Mixture 2 | -50 | -7.3 |
This table is illustrative and based on the principles of CD spectroscopy for ee determination of chiral amines. The values are representative and not from a specific published study on α-methylbenzylamine.
Computational and Theoretical Investigations of 3,4 Dimethoxybenzyl 4 Fluorobenzyl Amine
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G, provide a balance between accuracy and computational cost for molecules of this size.
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more polarizable and reactive. nih.govnih.gov
For (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxybenzyl moiety, which can donate electron density. Conversely, the LUMO would likely be distributed over the 4-fluorobenzyl group, influenced by the electron-withdrawing nature of the fluorine atom. The analysis of these orbitals helps predict how the molecule will interact with other chemical species.
Table 1: Representative Frontier Molecular Orbital Properties
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.3 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.3 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.0 eV |
| Ionization Potential (I) | Approximated as -EHOMO | 5.3 eV |
| Electron Affinity (A) | Approximated as -ELUMO | 1.3 eV |
| Electronegativity (χ) | (I+A)/2 | 3.3 eV |
| Chemical Hardness (η) | (I-A)/2 | 2.0 eV |
Note: The values in this table are illustrative examples based on similar molecules and represent the type of data generated by FMO analysis.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting reactivity. numberanalytics.comchemrxiv.org The MEP map uses a color scale to represent different potential values: red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron deficiency), which are prone to nucleophilic attack. malayajournal.org Green and yellow represent areas of neutral potential.
For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the methoxy (B1213986) groups, the fluorine atom, and the nitrogen atom of the amine group. These sites represent the most probable locations for interactions with electrophiles or for forming hydrogen bonds. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the amine hydrogen.
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can accurately predict spectroscopic properties, which aids in the interpretation of experimental data. DFT methods are commonly used to compute NMR chemical shifts (1H and 13C) and vibrational frequencies (IR and Raman).
Calculated vibrational frequencies help in assigning the various vibrational modes observed in experimental FTIR and FT-Raman spectra. researchgate.net Although theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an appropriate factor to achieve good agreement. researchgate.net Similarly, calculated NMR chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help confirm the molecular structure by correlating theoretical values with observed spectral peaks.
Table 2: Representative Calculated vs. Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3460 | 3350 | N-H stretching |
| ν(C-H)aromatic | 3100 | 3050 | Aromatic C-H stretching |
| ν(C-H)aliphatic | 2950 | 2900 | Aliphatic C-H stretching |
| ν(C=C) | 1630 | 1610 | Aromatic C=C stretching |
| ν(C-N) | 1280 | 1260 | C-N stretching |
| ν(C-O) | 1250 | 1230 | C-O stretching (methoxy) |
Note: This table provides an illustrative comparison of the types of data obtained from vibrational frequency calculations.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful method for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products. This allows for the calculation of activation energies, which are crucial for determining reaction rates and understanding the feasibility of a particular pathway.
For reactions involving this compound, such as N-alkylation, oxidation, or cyclization, computational studies could be employed to compare different possible mechanisms. For example, a study on the formation of veratraldehyde from a related dimethoxyphenyl compound used DFT to characterize the non-enzymatic steps, including radical formation, water addition, and bond transformations. mdpi.com A similar approach could elucidate the step-by-step process of reactions involving the title compound, providing a detailed understanding of the electronic and structural changes that occur.
Chemical Reactivity and Transformational Chemistry of 3,4 Dimethoxybenzyl 4 Fluorobenzyl Amine
Nucleophilic Reactivity of the Secondary Amine Functionality
The central nitrogen atom in (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine possesses a lone pair of electrons, rendering it a potent nucleophile. numberanalytics.com Secondary amines are generally more nucleophilic than primary amines due to the electron-donating inductive effect of the alkyl (in this case, benzyl) groups, though they can be subject to greater steric hindrance. masterorganicchemistry.comresearchgate.net The reactivity of this secondary amine allows it to participate in a variety of nucleophilic substitution and addition reactions.
The amine can readily react with electrophiles such as alkyl halides in SN2 reactions to form a tertiary amine, which, upon formation of a quaternary ammonium (B1175870) salt, can no longer be easily deprotonated. numberanalytics.comlibretexts.org This stepwise alkylation is a common pathway for amines. libretexts.org The benzyl (B1604629) groups attached to the nitrogen are sterically more demanding than simple alkyl groups, which can influence the rate of reaction with bulky electrophiles. masterorganicchemistry.com
The nucleophilicity of the amine is fundamental to many of the derivatization strategies discussed in subsequent sections, including the formation of amides, sulfonamides, and other N-substituted analogs. msu.edu The basicity of the amine allows it to react with acids to form ammonium salts. numberanalytics.com
| Reaction Type | Electrophile | Expected Product | Significance |
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Synthesis of more substituted amine analogs. |
| N-Acylation | Acyl Halide (RCOCl) | Tertiary Amide | Formation of stable amide derivatives (see 5.4.1). |
| Reaction with Aldehydes/Ketones | RCHO / RCOR' | Enamine (if α-protons exist) or iminium ion | Intermediate for further functionalization. |
| Reaction with Sulfonyl Halides | RSO₂Cl | Sulfonamide | Synthesis of stable sulfonamide derivatives. |
Aromatic Substitution Reactions on the Dimethoxybenzyl and Fluorobenzyl Moieties
Both aromatic rings of the molecule can undergo electrophilic aromatic substitution (EAS), but their reactivity and the orientation of incoming electrophiles are governed by the existing substituents. msu.edu
3,4-Dimethoxybenzyl Moiety: The two methoxy (B1213986) (-OCH₃) groups on this ring are powerful activating substituents due to their strong +M (mesomeric) effect, making this ring significantly more nucleophilic and reactive towards electrophiles than benzene. chegg.com They are ortho, para-directing.
The C5 position is para to the C4-methoxy group and ortho to the C3-methoxy group, making it highly activated.
The C2 position is ortho to the C1-methylene and C3-methoxy groups.
The C6 position is ortho to the C1-methylene and meta to the C3-methoxy group, but ortho to the C4-methoxy group. Due to the combined activating effects, electrophilic substitution is expected to occur preferentially at the C5 or C6 positions.
4-Fluorobenzyl Moiety: The fluorine atom is an electronegative element, exerting a -I (inductive) electron-withdrawing effect, which deactivates the ring towards EAS compared to benzene. stackexchange.com However, like other halogens, it is an ortho, para-director because of its +M effect, where its lone pairs can stabilize the carbocation intermediate (arenium ion). msu.edustackexchange.com Substitution will therefore be directed to the positions ortho to the fluorine atom (C3 and C5), as the para position is occupied by the benzylamine (B48309) group.
Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation. Given the high activation of the dimethoxybenzyl ring, reactions would need to be conducted under mild conditions to avoid polysubstitution or side reactions.
| Aromatic Ring | Substituents | Effect on Reactivity (EAS) | Directing Influence | Most Likely Substitution Positions |
| 3,4-Dimethoxybenzyl | -OCH₃, -OCH₃ | Strongly Activating | ortho, para | C5, C6 |
| 4-Fluorobenzyl | -F | Deactivating | ortho, para | C3, C5 |
Oxidation and Reduction Chemistry of Aromatic Rings and Amine Groups
Oxidation: The secondary amine group can be oxidized to various products depending on the reagent and conditions. libretexts.org Common oxidants can convert secondary amines to imines or nitrones. uomustansiriyah.edu.iqrsc.org For example, manganese dioxide is known to facilitate the aerobic oxidation of secondary amines to imines. researchgate.net The benzylic C-H bonds are also susceptible to oxidation, which can lead to cleavage of the C-N bond, ultimately yielding benzaldehyde (B42025) derivatives. researchgate.netmdpi.comresearchgate.net
The 3,4-dimethoxybenzyl ring is electron-rich and thus sensitive to strong oxidizing agents, which could lead to ring-opening or quinone formation. The 4-fluorobenzyl ring is more resistant to oxidation due to the deactivating nature of fluorine.
Reduction: The aromatic rings in the molecule are generally resistant to reduction under typical conditions that would, for example, reduce an alkene. libretexts.org However, they can be reduced via catalytic hydrogenation (e.g., using H₂, Pt/Pd/Ni) but this often requires high pressures and temperatures. youtube.comlumenlearning.commsu.edu Such a reaction would convert the aromatic rings into their corresponding cyclohexane (B81311) derivatives.
The Birch reduction, using an alkali metal (like Na or Li) in liquid ammonia (B1221849) with an alcohol, is another method for reducing aromatic rings. lumenlearning.com Electron-donating groups, such as the methoxy groups on the dimethoxybenzyl ring, influence the regioselectivity of the reduction. Electron-withdrawing groups also direct the reduction, making this a potential method for selective transformation of one of the rings. lumenlearning.com
Derivatization Strategies for Functionalization and Analog Synthesis
Derivatization is a key strategy for modifying the molecule's properties and synthesizing analogs. libretexts.org This can be achieved by targeting the reactive secondary amine or the substituents on the aromatic rings. researchgate.net
One of the most common and reliable derivatization reactions for a secondary amine is acylation to form a tertiary amide. organic-chemistry.org This is typically achieved by reacting this compound with an acylating agent. rsc.orgrsc.org
Common methods include:
Reaction with Acyl Chlorides or Anhydrides: These highly reactive electrophiles react readily with the amine, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. wikipedia.org
Carboxylic Acid Coupling: In this widely used method, a carboxylic acid is activated by a coupling reagent (e.g., DCC, EDC, HATU) to facilitate attack by the amine. acs.org This approach is fundamental in peptide synthesis and offers mild reaction conditions. rsc.org
The resulting tertiary amide is a stable functional group that lacks the basicity and nucleophilicity of the parent amine. msu.edu
| Acylating Agent | Typical Conditions | Product | Notes |
| Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N), aprotic solvent | Tertiary Amide | Vigorous reaction, high yield. |
| Acid Anhydride ((RCO)₂O) | Base or heat | Tertiary Amide | Generally less reactive than acyl chlorides. |
| Carboxylic Acid (RCOOH) | Coupling agent (e.g., EDC, HATU), aprotic solvent | Tertiary Amide | Mild conditions, broad substrate scope. |
Substitution of Fluorine: The fluorine atom on the 4-fluorobenzyl ring can potentially be replaced via a nucleophilic aromatic substitution (SNAr) reaction. In SNAr, fluorine is often the most reactive leaving group among the halogens due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. stackexchange.commasterorganicchemistry.comchemistrysteps.com However, SNAr reactions typically require the aromatic ring to be activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comnih.gov The 4-fluorobenzyl moiety in this compound lacks such activation, so forcing conditions (high temperature, strong nucleophile, and a suitable solvent) would be necessary to achieve substitution.
Substitution of Methoxy Groups: The methoxy groups are ethers and can be cleaved to yield phenols. This demethylation is a common transformation. google.com Reagents like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers. Strong protic acids such as HBr or HI can also be used, often at elevated temperatures. Selective demethylation of one methoxy group over the other can be challenging and depends on the specific reagents and conditions employed. google.com The resulting phenols are themselves valuable synthetic intermediates, which can be further functionalized at the oxygen atom (e.g., through Williamson ether synthesis or esterification).
Cleavage and Deprotection Reactions of Related Benzyl Moieties
Benzyl and substituted benzyl groups are frequently used as protecting groups for amines because they can be removed under specific conditions. acs.org The C-N bonds linking the benzyl groups to the central nitrogen can be cleaved through several methods.
Catalytic Hydrogenolysis: This is a very common method for N-debenzylation. The reaction involves hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). acs.org This process cleaves the C-N bond to release the deprotected amine and the corresponding toluene (B28343) derivatives (in this case, 4-methyl-1,2-dimethoxybenzene and 4-fluorotoluene).
Oxidative Cleavage: Dimethoxybenzyl (DMB) groups, like the 3,4-dimethoxybenzyl group present in the molecule, are known to be susceptible to oxidative cleavage under conditions that might leave a simple benzyl group intact. chem-station.com Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN) can selectively remove electron-rich benzyl groups like DMB. clockss.org Phenyliodine(III) bis(trifluoroacetate) (PIFA) has also been reported for the deprotection of 3,4-DMB groups under mild conditions. clockss.org
Acid-Mediated Cleavage: Strongly acidic conditions, such as with trifluoroacetic acid (TFA), can also be used to cleave dimethoxybenzyl groups. wipo.intrsc.org The electron-donating methoxy groups stabilize the benzylic carbocation formed upon cleavage, facilitating the reaction. rsc.org
The choice of deprotection method allows for selective unmasking of the amine functionality, which is a crucial step in multi-step syntheses.
Advanced Applications in Materials Science and Chemical Systems
Utilization in the Development of Functional Materials
The potential for (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine in functional materials stems from the inherent properties of its constituent parts. The dimethoxybenzyl moiety is related to compounds known to form polymeric structures. For instance, 3,4-Dimethoxybenzylamine (B142225) can be polymerized with formaldehyde (B43269) to create a resin, indicating that the benzylamine (B48309) framework is amenable to incorporation into polymer chains. biosynth.com This suggests that this compound could serve as a monomer or a functional additive in polymerization reactions.
The incorporation of this compound into a polymer backbone could impart specific functionalities:
Enhanced Thermal Stability: The presence of the fluorine atom on one of the benzyl (B1604629) rings can increase the thermal stability and chemical resistance of the resulting material due to the strength of the carbon-fluorine bond.
Modified Surface Properties: The fluorinated moiety can also be used to tune surface properties, such as hydrophobicity and oleophobicity, which is desirable for creating specialized coatings.
Adhesion and Interfacial Properties: The amine group and the oxygen atoms in the methoxy (B1213986) groups can form hydrogen bonds, potentially improving adhesion between polymer layers or between the polymer and a substrate.
While direct polymerization of this compound is not extensively documented in current literature, its structural analogues provide a strong basis for its potential in creating specialty polymers and resins with tailored performance characteristics. nbinno.com
| Feature | Potential Contribution to Functional Materials |
| Secondary Amine Group | Reactive site for polymerization and cross-linking. |
| 3,4-Dimethoxybenzyl Group | Can enhance solubility and provides sites for hydrogen bonding. |
| 4-Fluorobenzyl Group | May increase thermal stability and modify surface energy. |
Potential in Advanced Electronic and Optical Materials
The electronic characteristics of this compound suggest its potential utility in the field of organic electronics and optics. The molecule combines an electron-donating group (the dimethoxy-substituted ring) with a group containing an electron-withdrawing atom (the fluorine-substituted ring). This electronic push-pull character is a common design strategy in the development of materials for various applications.
Organic Electronics: The electron-rich dimethoxybenzene unit is a feature found in many organic semiconductor materials used in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). This part of the molecule can facilitate charge transport. The fluorinated ring, conversely, can be used to tune the energy levels (HOMO/LUMO) of the material, which is critical for optimizing device performance and stability.
Non-Linear Optics (NLO): The intramolecular charge-transfer characteristics arising from the donor and acceptor moieties can lead to significant second-order NLO properties, which are essential for applications like frequency doubling in lasers and optical switching.
Luminescent Materials: Derivatives of benzylamine are explored for their fluorescent properties. By incorporating this compound into larger conjugated systems, it is conceivable to develop new fluorescent sensors or emitters for various optical applications.
Research into structurally similar compounds supports this potential. For example, all-inorganic perovskite LEDs have demonstrated improved operational stability through the use of materials containing fluorobenzyl groups. sigmaaldrich.com This highlights the positive impact of fluorinated moieties on the performance of electronic and optical devices.
| Moiety | Electronic Property | Potential Application |
| 3,4-Dimethoxybenzyl | Electron-donating | Hole-transport layers, organic semiconductors |
| 4-Fluorobenzyl | Electron-withdrawing (via fluorine) | Tuning of HOMO/LUMO energy levels, stability enhancement |
| Combined Structure | Intramolecular Charge-Transfer | Non-linear optics, electro-optic materials |
Role as a Chemical Building Block for Complex Molecular Architectures
The most immediate and well-established application of this compound is its role as a versatile chemical building block in organic synthesis. evitachem.commusechem.com A "building block" in chemistry refers to a molecule with reactive functional groups that can be used to assemble larger, more complex structures. musechem.com The subject compound is an excellent example, offering several strategic advantages for chemical synthesis.
The secondary amine is a key reactive site, allowing for the formation of amides, sulfonamides, and other derivatives. The two distinct aromatic rings can be functionalized independently, enabling the creation of highly complex and precisely structured molecules. evitachem.com This modularity is crucial in fields like medicinal chemistry and supramolecular chemistry.
Examples of how its constituent parts act as building blocks include:
4-Fluorobenzylamine (B26447): This precursor is used in the synthesis of PET (Positron Emission Tomography) radiotracers and various biologically active compounds. sigmaaldrich.com
Dimethoxybenzylamine: This class of compounds is fundamental in creating intricate organic molecules for pharmaceuticals and agrochemicals. nbinno.com For example, 2,4-dimethoxybenzylamine (B23717) is used in the synthesis of anti-HIV-1 agents and antibacterial products. sigmaaldrich.comchemicalbook.com
By combining these two valuable synthons into a single molecule, this compound provides a shortcut for chemists to introduce both a fluorinated ring and a dimethoxylated ring into a target molecule. This is particularly useful in constructing complex systems where specific interactions, such as π-π stacking or hydrogen bonding, need to be engineered. researchgate.net The design of molecular building blocks is fundamental to creating functional systems like porous crystalline networks and metal-organic frameworks (MOFs). nih.govsemanticscholar.org The defined geometry and reactive potential of this compound make it a valuable component for the bottom-up construction of such ordered, functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
